REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:5]=1[NH2:11].[F:13][C:14]([F:25])([F:24])[C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1.[CH3:26][O:27][C:28](=[O:46])[C@@H:29]([NH2:45])[CH2:30][C:31]1[CH:36]=[CH:35][C:34]([C:37]2[CH:42]=[CH:41][C:40]([F:43])=[C:39]([Cl:44])[CH:38]=2)=[CH:33][CH:32]=1>>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]([C:18]2[CH:19]=[CH:20][C:15]([C:14]([F:25])([F:24])[F:13])=[CH:16][CH:17]=2)[CH:7]=[CH:6][C:5]=1[NH2:11])=[O:12].[CH3:26][O:27][C:28](=[O:46])[C@@H:29]([NH:45][C:3]([C:4]1[CH:9]=[C:8]([C:18]2[CH:19]=[CH:20][C:15]([C:14]([F:25])([F:24])[F:13])=[CH:16][CH:17]=2)[CH:7]=[CH:6][C:5]=1[NH2:11])=[O:12])[CH2:30][C:31]1[CH:36]=[CH:35][C:34]([C:37]2[CH:42]=[CH:41][C:40]([F:43])=[C:39]([Cl:44])[CH:38]=2)=[CH:33][CH:32]=1
|
Name
|
|
Quantity
|
4.58 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)Br)N)=O
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
|
acid
|
Quantity
|
281 mg
|
Type
|
reactant
|
Smiles
|
|
Name
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2(S)-amino-3-(3′chloro-4′-fluoro-biphenyl-4-yl)-propionic acid methyl ester
|
Quantity
|
343 mg
|
Type
|
reactant
|
Smiles
|
COC([C@H](CC1=CC=C(C=C1)C1=CC(=C(C=C1)F)Cl)N)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(C=CC1N)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 1016.1% |
Name
|
|
Type
|
product
|
Smiles
|
COC([C@H](CC1=CC=C(C=C1)C1=CC(=C(C=C1)F)Cl)NC(=O)C=1C=C(C=CC1N)C1=CC=C(C=C1)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |